molecular formula C10H7F15O B1304132 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol CAS No. 25600-66-2

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol

Cat. No. B1304132
CAS RN: 25600-66-2
M. Wt: 428.14 g/mol
InChI Key: LWCLGUDCFDTQBF-UHFFFAOYSA-N
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Description

The compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is a highly fluorinated alcohol that is part of a class of chemicals known for their unique properties due to the presence of multiple fluorine atoms. The presence of fluorine atoms significantly alters the chemical and physical behavior of the molecule compared to its non-fluorinated analogs.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, they do provide insight into the synthesis of related fluorinated compounds. For instance, the first paper describes the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization involving perfluoroalkene . This suggests that similar strategies involving perfluoroalkenes could potentially be applied to the synthesis of highly fluorinated alcohols like the one .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can influence the overall molecular geometry and electronic distribution. The second paper discusses a fluorinated pentacene derivative, which crystallizes in a herringbone motif with short intermolecular F-F contacts . Although this is not the same molecule, it highlights the potential for unique structural features in fluorinated compounds, which could also be relevant for the molecular structure analysis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can differ significantly from their non-fluorinated counterparts. The first paper's discussion of the base-promoted intramolecular transformation of pyridine derivatives indicates that the presence of fluorine can lead to specific reactivity patterns. Although the paper does not directly address the chemical reactions of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, it suggests that the compound may undergo unique chemical reactions due to its high fluorine content.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often dominated by the strong C-F bond and the high electronegativity of fluorine. The second paper provides information on the photophysical and electrochemical properties of a fluorinated pentacene derivative, noting an increased HOMO-LUMO gap compared to non-fluorinated pentacene . This could imply that 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol may also exhibit unique electronic properties, as well as potential differences in solubility, volatility, and thermal stability due to the influence of the fluorine atoms.

Scientific Research Applications

Liquid Crystal Research

A study by Ungar et al. (2000) explores the use of polyphilic compounds, including those similar to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, in smectic liquid crystalline phases. This research utilized X-ray diffraction and modeling to understand the molecular arrangement in these phases, revealing the potential of such compounds in liquid crystal technology (Ungar et al., 2000).

Material Science

Borkar et al. (2004) investigated the application of highly fluorinated styrene-based materials, related to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, in creating surfaces with low energy. This study highlights the significance of such fluorinated compounds in developing new materials with unique surface properties (Borkar et al., 2004).

Organic Synthesis

Research by Johansson et al. (1997) focused on synthesizing and characterizing compounds similar to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol. The study explored the thermal stability of liquid crystal (LC) phases of these compounds, contributing to a deeper understanding of LC phase formation and stability in organic synthesis (Johansson et al., 1997).

Catalysis Research

A 2012 study by Pouy et al. investigated the catalytic activities involving compounds structurally related to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol. This research provides insights into the catalysis mechanisms involving such fluorinated compounds, particularly in the formation of certain ring structures (Pouy et al., 2012).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F15O/c11-4(12,2-1-3-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCLGUDCFDTQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382621
Record name 7:3 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol

CAS RN

25600-66-2
Record name 7:3 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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